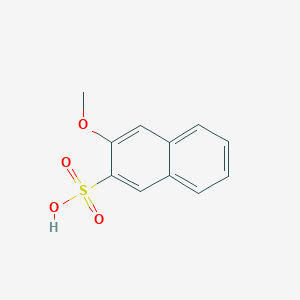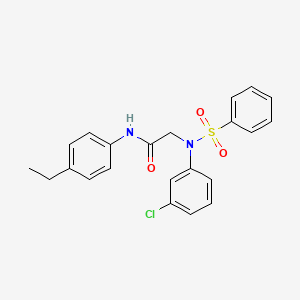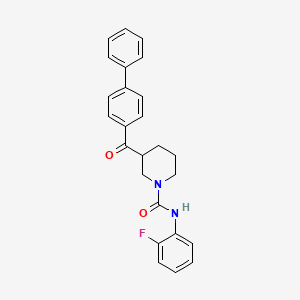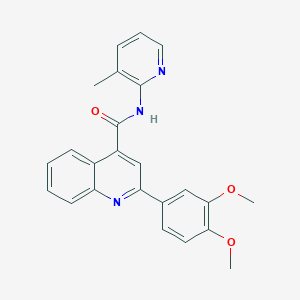
3-Methoxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxynaphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a sulfonic acid group (-SO₃H) at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxynaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 3-methoxynaphthalene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of sulfonates or other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the naphthalene ring.
Aplicaciones Científicas De Investigación
3-Methoxynaphthalene-2-sulfonic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-methoxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxynaphthalene: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.
2-Methoxynaphthalene-1-sulfonic acid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Uniqueness
3-Methoxynaphthalene-2-sulfonic acid is unique due to the presence of both the methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-methoxynaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-15-10-6-8-4-2-3-5-9(8)7-11(10)16(12,13)14/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKLUJYMOLLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6109955.png)
![N-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6109958.png)
![3,6-Dimethyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B6109961.png)


![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6109993.png)
![2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid](/img/structure/B6109994.png)
![METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE](/img/structure/B6109995.png)
![4-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6109997.png)

![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6110016.png)
![1-[(4-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B6110022.png)
![N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2-FLUOROANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B6110038.png)
